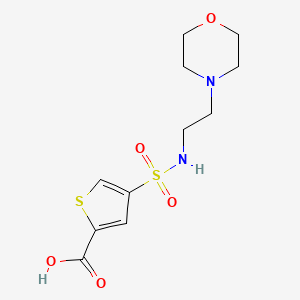![molecular formula C12H11N3O4S B7576747 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid](/img/structure/B7576747.png)
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid, also known as MTAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MTAA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties.
Wirkmechanismus
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid also inhibits the activity of lipoxygenases, which are enzymes that are involved in the production of leukotrienes, another class of mediators of inflammation. 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid's anti-cancer properties are attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.
Biochemical and Physiological Effects:
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid's anti-inflammatory effects are mediated by its ability to inhibit the production of prostaglandins and leukotrienes, which are mediators of inflammation. 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid's anti-cancer effects are mediated by its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has also been shown to possess antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. It has been extensively studied, and its mechanism of action is well understood. However, 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid also has some limitations for lab experiments. It is not very water-soluble, which may limit its bioavailability and efficacy. It also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid. One area of research could focus on improving its water solubility and bioavailability to enhance its therapeutic potential. Another area of research could focus on developing 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid analogs with improved pharmacological properties. Additionally, further studies could investigate the potential of 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, more research is needed to understand the long-term safety and efficacy of 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid.
In conclusion, 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid is a chemical compound that has potential for therapeutic applications due to its anti-inflammatory, analgesic, and anti-cancer properties. Its mechanism of action is well understood, and it has been extensively studied. However, more research is needed to fully understand its therapeutic potential and develop improved analogs with better pharmacological properties.
Synthesemethoden
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methyl-5-thiazolylamine with 2-chloroacetic acid to obtain 2-(4-methyl-5-thiazolyl)acetic acid, which is then reacted with 3-aminophenol to obtain 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid. The final product is obtained through purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. 2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer, lung cancer, and colon cancer.
Eigenschaften
IUPAC Name |
2-[3-[(4-methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-7-11(20-15-14-7)12(18)13-8-3-2-4-9(5-8)19-6-10(16)17/h2-5H,6H2,1H3,(H,13,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKSYAFMDYHUQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[(4-Methylthiadiazole-5-carbonyl)amino]phenoxy]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methylsulfonylphenyl)-N-[2-(oxolan-2-yl)ethyl]ethanamine](/img/structure/B7576679.png)
![3,5-dichloro-N-[(5-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B7576695.png)

![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7576702.png)
![2-chloro-N-[(4-hydroxyphenyl)methyl]-N-methylbenzenesulfonamide](/img/structure/B7576706.png)
![2-[[(E)-3-(2,3-dihydro-1-benzofuran-5-yl)prop-2-enoyl]-ethylamino]acetic acid](/img/structure/B7576714.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576722.png)
![2-[(3-Bromobenzoyl)-ethylamino]acetic acid](/img/structure/B7576729.png)
![2-[Ethyl-[2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetyl]amino]acetic acid](/img/structure/B7576736.png)
![4-tert-butyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7576740.png)


